2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)benzamide
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Overview
Description
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 2-chlorobenzohydrazide with an appropriate nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Coupling with 2-methoxybenzoic acid: The oxadiazole intermediate is then coupled with 2-methoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxadiazole N-oxide.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Industrial Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The oxadiazole ring is known to interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
- tert-Butylamine
- 2-Oxomalonic acid compound with diethyl 2-[(3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propenyl]amino}anilino)methylene]malonate
Uniqueness
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)benzamide is unique due to its specific structural features, such as the presence of both the oxadiazole ring and the methoxyphenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c1-28-19-13-7-6-12-18(19)24-21(27)14-8-2-3-9-15(14)22-25-20(26-29-22)16-10-4-5-11-17(16)23/h2-13H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEFMRQGSVWFRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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